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Compound of Interest

Compound Name: 6-Bromohexanal

Cat. No.: B1279084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for 6-bromohexanal
and related compounds, offering a framework for the validation of its chemical structure. By

presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for

researchers engaged in the synthesis, purification, and characterization of halogenated

aldehydes and their derivatives.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 6-bromohexanal, its precursor

6-bromo-1-hexanol, the oxidation product 6-bromohexanoic acid, the related nitrile 6-

bromohexanenitrile, and the non-brominated analog, hexanal. This comparative approach

facilitates the identification of characteristic spectral features and the impact of functional group

modifications on the spectroscopic fingerprints.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Compoun
d

-CHO -CH₂Br -CH₂OH
-
CH₂COO
H

-CH₂CN
Other
CH₂

6-

Bromohexa

nal

~9.79 (t) ~3.40 (t) - - - multiplets

6-Bromo-1-

hexanol
- 3.41 (t) 3.64 (t) - - 1.3-1.9 (m)

6-

Bromohexa

noic acid

- 3.41 (t) - 2.35 (t) - 1.4-1.9 (m)

6-

Bromohexa

nenitrile

- 3.43 (t) - - 2.39 (t) 1.5-1.9 (m)

Hexanal 9.77 (t) - - - - 0.9-2.5 (m)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Compoun
d

C=O -CH₂Br -CH₂OH -COOH -CN
Other
CH₂

6-

Bromohexa

nal[1]

~202 ~33 - - - 22-44

6-Bromo-1-

hexanol
- 33.8 62.5 - -

25.2, 27.9,

32.7

6-

Bromohexa

noic acid

- 33.5 - 180.1 -
24.1, 27.5,

32.3, 33.8

6-

Bromohexa

nenitrile

- 33.2 - - 119.7
16.9, 24.8,

27.5, 32.2

Hexanal 202.5 - - - -

13.9, 22.4,

24.5, 31.4,

43.8

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Absorptions in cm⁻¹)
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Compound
C=O
Stretch

O-H Stretch C≡N Stretch
C-Br
Stretch

C-H Stretch
(aldehyde)

6-

Bromohexan

al

~1730 - - ~650-550 ~2720, ~2820

6-Bromo-1-

hexanol
-

~3330

(broad)
- ~647 -

6-

bromohexano

ic acid

~1710
~3000

(broad)
- ~650 -

6-

Bromohexan

enitrile

- - ~2245 ~650 -

Hexanal ~1730 - - - ~2715, ~2815

Note:

Experimental

IR spectrum

for 6-

bromohexana

l was not

available in

public

databases.

The listed

values are

expected

absorptions

based on its

functional

groups and

comparison

with hexanal.
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Table 4: Mass Spectrometry Data (Key m/z Fragments)

Compound
Molecular Ion
(M⁺)

[M-Br]⁺ [M-H₂O]⁺
Other Key
Fragments

6-Bromohexanal 178/180 99 - 57, 44, 29

6-Bromo-1-

hexanol

180/182 (weak or

absent)
101 162/164 55, 83

6-

Bromohexanoic

acid

194/196 115 - 73, 55

6-

Bromohexanenitr

ile

175/177 96 - 41, 54, 68

Hexanal 100 - -
82, 72, 57, 44,

29

Note:

Experimental

mass spectrum

for 6-

bromohexanal

was not available

in public

databases. The

listed fragments

are predicted

based on its

structure and

known

fragmentation

patterns of

aldehydes and

alkyl halides.
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Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining high-quality,

reproducible spectroscopic data. Below are generalized procedures for the key analytical

techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small

amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is

required.

Instrument Parameters (¹H NMR):

Spectrometer Frequency: 300-600 MHz

Pulse Sequence: A standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Spectral Width: -2 to 12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer Frequency: 75-150 MHz

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 or more, as the ¹³C nucleus is less sensitive.
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Spectral Width: 0 to 220 ppm.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum and baseline correct. Calibrate the chemical shift scale to the

residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample directly onto

the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a

thin liquid film.

Instrument Parameters (FTIR):

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition: Record a background spectrum of the empty sample compartment. Place

the prepared sample in the spectrometer and acquire the sample spectrum. The instrument

software will automatically ratio the sample spectrum against the background.

Data Analysis: Identify the characteristic absorption bands and compare their positions and

intensities to known correlation charts and reference spectra.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL)

in a volatile solvent such as methanol or acetonitrile.

Instrumentation (Electron Ionization - GC-MS):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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Mass Range: m/z 40-400.

GC Column: A suitable capillary column (e.g., DB-5ms).

Temperature Program: An appropriate temperature gradient to ensure separation of

components and elution of the analyte.

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS

system. The instrument will separate the components of the sample in the gas

chromatograph before they enter the mass spectrometer for ionization and analysis.

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation

pattern. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be

visible in fragments containing a bromine atom, appearing as two peaks of nearly equal

intensity separated by 2 m/z units.

Visualization of Experimental Workflow and Data
Validation
The following diagrams illustrate the general workflow for spectroscopic data validation and the

logical relationships in the data interpretation process.
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Caption: Workflow for Spectroscopic Data Validation.
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Caption: Logical Flow of Spectroscopic Data Interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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